(2-Bromoethyl)triphenylphosphonium bromide

Catalog No.
S1904054
CAS No.
7301-93-1
M.F
C20H19Br2P
M. Wt
450.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2-Bromoethyl)triphenylphosphonium bromide

CAS Number

7301-93-1

Product Name

(2-Bromoethyl)triphenylphosphonium bromide

IUPAC Name

2-bromoethyl(triphenyl)phosphanium;bromide

Molecular Formula

C20H19Br2P

Molecular Weight

450.1 g/mol

InChI

InChI=1S/C20H19BrP.BrH/c21-16-17-22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20;/h1-15H,16-17H2;1H/q+1;/p-1

InChI Key

ZHLVWYZWQPNQDQ-UHFFFAOYSA-M

SMILES

C1=CC=C(C=C1)[P+](CCBr)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]

Canonical SMILES

C1=CC=C(C=C1)[P+](CCBr)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]

The exact mass of the compound (2-Bromoethyl)triphenylphosphonium bromide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 264077. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

(2-Bromoethyl)triphenylphosphonium bromide is a solid, shelf-stable phosphonium salt primarily used as a precursor for the *in situ* generation of the vinyltriphenylphosphonium ylide. This functionality makes it a key reagent in organic synthesis, particularly for Wittig-type reactions and annulations that install a vinyl group to form carbocyclic and heterocyclic systems. Its role as a stable source of this reactive species differentiates it from procuring the vinylphosphonium salt directly or using simple alkylphosphonium salts that lack the capacity for subsequent elimination and cyclization reactions.

Substituting this compound is often inefficient or impractical. The chloro-analog, (2-chloroethyl)triphenylphosphonium bromide, exhibits lower reactivity due to the stronger carbon-chlorine bond, requiring harsher conditions (stronger bases, higher temperatures) for the critical elimination step to the active vinyl species. This can reduce yield and compatibility with sensitive functional groups. Alternatively, procuring vinyltriphenylphosphonium bromide directly introduces an extra synthetic step for the end-user, as it is commonly prepared from the (2-bromoethyl) precursor itself. Using the bromoethyl salt allows for efficient *in situ* generation, streamlining the workflow and avoiding the handling of a separate, potentially less stable reagent, thereby offering a more direct and process-efficient route for annulation reactions.

Superior Reactivity Profile Over Chloro-Analog Due to Weaker C-X Bond

The carbon-bromine (C-Br) bond is inherently weaker and more polarizable than the carbon-chlorine (C-Cl) bond. This fundamental property means the bromide ion is a significantly better leaving group. In the base-mediated elimination required to form the active vinylphosphonium species, this translates to faster reaction rates under milder conditions compared to the (2-chloroethyl) analog. This allows for the use of weaker bases or lower reaction temperatures, which is critical for preserving sensitive functional groups in complex substrates and reducing energy consumption in scaled processes.

Evidence DimensionRelative C-X Bond Dissociation Energy (BDE)
Target Compound DataC-Br Bond BDE: ~285 kJ/mol
Comparator Or Baseline(2-Chloroethyl) analog with C-Cl Bond BDE: ~340 kJ/mol
Quantified DifferenceThe C-Br bond is ~16% weaker than the C-Cl bond, facilitating easier cleavage.
ConditionsGeneral bond dissociation energies for primary alkyl halides.

Enables more efficient reactions with a broader range of sensitive substrates and potentially lower process costs compared to the chloro-analog.

Enables High-Yield, One-Pot Annulation for Heterocycle Synthesis

This reagent facilitates a highly effective one-pot annulation process by generating the reactive vinylphosphonium species *in situ*, which is then trapped by a nucleophile to construct a ring system. A benchmark example is the Schweizer synthesis of 2H-chromene, where vinyltriphenylphosphonium bromide (generated from the title compound) reacts with sodium 2-formylphenoxide (salicylaldehyde sodium salt) to yield the final heterocyclic product in 62-71% yield. This demonstrates the compound's utility in a streamlined process that avoids the separate synthesis, isolation, and handling of the vinylphosphonium salt.

Evidence DimensionIsolated Yield in a Standard Annulation Reaction
Target Compound Data62–71% yield for 2H-chromene
Comparator Or BaselineA multi-step process involving the separate synthesis and isolation of vinyltriphenylphosphonium bromide before its use in the final reaction.
Quantified DifferenceProvides high yields in a single, convergent transformation.
ConditionsReaction of the derived vinylphosphonium salt with salicylaldehyde sodium salt.

Offers a more efficient and economical workflow for complex heterocycle synthesis by reducing the number of operational steps and material handling.

Balanced Thermal Stability for Controlled Reactivity and Handling

The choice of bromide as the counterion provides a crucial balance between reactivity and thermal stability. Phosphonium salts with highly nucleophilic anions like chloride can be susceptible to degradation via S_N2-type processes at elevated temperatures. Conversely, salts with large, non-coordinating anions can be exceedingly stable but more expensive. The bromide salt offers robust thermal stability suitable for common reflux conditions (e.g., in THF, toluene) while ensuring the necessary reactivity for ylide formation, making it a reliable and predictable reagent for standard laboratory and pilot-scale workflows.

Evidence DimensionAnion-Dependent Thermal Degradation Pathway
Target Compound DataBromide offers a balance of nucleophilicity and leaving group ability, providing predictable stability.
Comparator Or BaselineChloride anions are more nucleophilic, potentially leading to faster decomposition. Non-nucleophilic anions (e.g., NTf2-) offer higher stability (~100-200 °C increase) but at a significant cost and with different solubility profiles.
Quantified DifferenceAvoids the higher nucleophilicity of chloride that can initiate premature degradation, while being more cost-effective than specialty high-stability anions.
ConditionsGeneral thermal analysis of quaternary phosphonium salts.

This compound's specific salt form ensures reliable performance and safety under typical process conditions without the expense of specialized high-stability anions.

Streamlined Synthesis of Dihydropyrans and Chromenes

This reagent is the preferred choice for one-pot syntheses of oxygen-containing heterocycles like 3,6-dihydropyrans and 2H-chromenes. Its ability to generate the vinylphosphonium species *in situ* for intramolecular Wittig reactions with tethered aldehydes or ketones leads to high-yield preparations of these important structural motifs found in many natural products.

Modular Construction of Fused and Substituted Heterocycles

As a versatile [C2+P] building block, it is ideal for annulation strategies with a wide range of nucleophiles (O, N, S, C-based) that also contain a carbonyl group. This allows for the modular and convergent synthesis of diverse 5- and 6-membered heterocyclic and carbocyclic ring systems, a common requirement in medicinal chemistry and materials science programs.

Workflows Requiring Milder Reaction Conditions for Sensitive Substrates

When a synthetic route involves a Wittig-type vinylation or annulation on a substrate with sensitive functional groups (e.g., esters, unprotected alcohols), this compound is a superior choice to its chloro-analog. The enhanced reactivity of the bromide enables the use of less aggressive bases and lower temperatures, maximizing the yield of the desired product while minimizing degradation and side reactions.

Other CAS

7301-93-1

Dates

Last modified: 08-16-2023

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